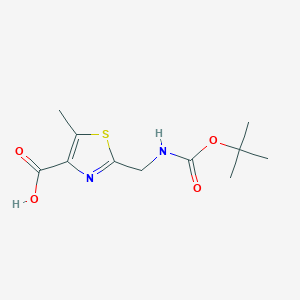

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

Descripción general

Descripción

The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Synthesis Analysis

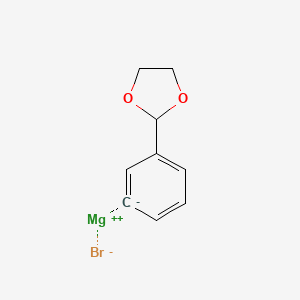

While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .

Aplicaciones Científicas De Investigación

Antimicrobial Development

The compound has been utilized in the synthesis of advanced antimicrobial cationic polymers. These polymers target bacterial membranes and offer several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect. They are particularly effective against multi-drug resistant (MDR) organisms and have potential applications in overcoming bacterial membrane-related resistance mechanisms .

Antibiofilm Agents

In addition to their antimicrobial properties, these cationic polymers can act as antibiofilm agents. Biofilms are complex communities of microorganisms that are difficult to eradicate due to their protective matrix. The ability of these polymers to disrupt biofilms makes them valuable for applications in medical device coatings and water treatment systems .

Proteomics Research

This compound is used in proteomics research, where it serves as a building block for the synthesis of complex molecules. Its protected amino group enables selective reactions, which is crucial for studying protein structures and functions .

Neutron Capture Therapy

Boron-containing compounds like “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” are explored for their use in neutron capture therapy. This cancer treatment method targets tumor cells with boron compounds, which are then irradiated with neutrons to produce cytotoxic radiation .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of cationic peptidomimetics . These molecules target bacterial membranes, offering a promising approach to combat antibiotic-resistant bacteria .

Mode of Action

The compound’s mode of action is likely related to its interaction with bacterial membranes. As part of a cationic peptidomimetic, it can damage the bacterial membrane, leading to the death of the bacteria

Biochemical Pathways

It’s known that cationic peptidomimetics can disrupt bacterial membrane integrity, leading to leakage of intracellular contents and ultimately cell death . This suggests that the compound may affect pathways related to membrane stability and integrity.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in damaging bacterial membranes. This can lead to the leakage of intracellular contents, disruption of essential cellular processes, and ultimately, bacterial cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of boronic pinacol esters, which are related compounds . Therefore, the physiological environment in which the compound is administered could impact its stability and effectiveness.

Propiedades

IUPAC Name |

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJXVFJTMBYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)